3-Bromo-5-(trifluoromethyl)aniline
Overview
Description
3-Bromo-5-(trifluoromethyl)aniline is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound contains a bromine atom and a trifluoromethyl group attached to an aniline ring, which significantly influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of related aniline derivatives has been explored in several studies. For instance, a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines as starting materials has been developed, which demonstrates the potential for further modifications in the synthesis of functional molecules . Another study reports a transition metal-free method for the synthesis of meta-bromo- and meta-trifluoromethylanilines, showcasing the ability to obtain anilines with challenging substitution patterns . Additionally, a regioselective bromination system for para-bromination of aniline derivatives has been described, which operates under mild conditions and exhibits unique regioselectivity .
Molecular Structure Analysis
Vibrational analysis of similar molecules, such as 4-bromo-3-(trifluoromethyl)aniline, has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, complemented by theoretical density functional theory computations . These studies provide insights into the effects of substituents on the vibrational spectra and molecular structure. Furthermore, the crystal structure of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, has been characterized by X-ray diffraction, revealing the dihedral angles between aromatic rings and providing a deeper understanding of the structural characteristics of brominated aniline derivatives .
Chemical Reactions Analysis
The reactivity of 3-Bromo-5-(trifluoromethyl)aniline and its derivatives in various chemical reactions has been a subject of interest. For example, the para-bromination of aromatic amines has been studied, highlighting the use of bromination agents and the formation of products such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . These studies contribute to the understanding of halogenation reactions and the synthesis of brominated aromatic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)aniline are influenced by the presence of the bromine and trifluoromethyl groups. A study involving the identification of unknown pharmaceutical impurities in this compound utilized liquid chromatography and nuclear magnetic resonance (NMR) techniques, which not only helped in impurity profiling but also shed light on the compound's behavior during chromatographic separation . Additionally, the vibrational, structural, thermodynamic, and electronic properties of related trifluoromethyl anilines have been extensively studied, providing valuable information on the influence of substituents on these properties .
Scientific Research Applications
Vibrational Analysis and Material Properties
3-Bromo-5-(trifluoromethyl)aniline and its variants have been studied for their vibrational properties, which are significant for materials science. The vibrational analysis of similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline, was conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research contributes to understanding the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra. These studies have implications for non-linear optical (NLO) materials, highlighting their potential in advanced material applications (Revathi et al., 2017).
Pharmaceutical Impurity Analysis
In pharmaceutical research, identifying and characterizing impurities is crucial. A study utilized liquid chromatography (LC) and nuclear magnetic resonance (NMR) methodologies to identify unknown impurities in 3-Bromo-5-(trifluoromethyl)aniline. This approach is vital for ensuring the purity and safety of pharmaceutical products (Harča et al., 2016).
Synthesis and Chemical Transformation
The compound has been involved in various synthetic processes. For example, an efficient method for synthesizing meta-bromo- and meta-trifluoromethylanilines was reported, demonstrating the chemical versatility of 3-Bromo-5-(trifluoromethyl)aniline derivatives. This research contributes to the synthesis of compounds with challenging substitution patterns, which are valuable in developing novel organic molecules (Staudt et al., 2022).
Catalytic and Biological Activities
3-Bromo-5-(trifluoromethyl)aniline derivatives have been studied for their catalytic and biological activities. For instance, lanthanide complexes with derivatives of 3-Bromo-5-(trifluoromethyl)aniline have shown potential in oxidation reactions and possess interesting luminescence properties. These studies pave the way for novel applications in catalysis and materials science (Lekha et al., 2014).
Safety And Hazards
Future Directions
3-Bromo-5-(trifluoromethyl)aniline is an important intermediate in the synthesis of various pharmaceutical compounds, including novel anticancer drugs . The process for its synthesis is suitable for industrial-scale production . Future research may focus on improving the yield of the synthesis process and exploring new applications for this compound in pharmaceutical research .
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTLKVYOWNTDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203491 | |
Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)aniline | |
CAS RN |
54962-75-3 | |
Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54962-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054962753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4G2QG6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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